Ethyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
This compound belongs to the tetrahydropyrido[2,3-d]pyrimidine family, characterized by a fused bicyclic core with a pyridine ring condensed to a pyrimidine ring. Key structural features include:
- Substituents: A 3-fluorophenyl group at position 5, an allylthio moiety at position 2, and a methyl group at position 5. The ethyl carboxylate at position 6 enhances solubility and modulates electronic properties.
Properties
IUPAC Name |
ethyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-4-9-28-20-23-17-16(18(25)24-20)15(12-7-6-8-13(21)10-12)14(11(3)22-17)19(26)27-5-2/h4,6-8,10,15H,1,5,9H2,2-3H3,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZMBADOMITOSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)F)C(=O)NC(=N2)SCC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. Commonly, the process starts with the preparation of the pyrimidine core, followed by the introduction of the allylthio group, fluorophenyl group, and ethyl ester functional groups. Typical reaction conditions might include the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and various reagents like ethyl bromide or allyl bromide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing these synthetic routes for scale, ensuring the reactions are efficient and cost-effective. Methods such as continuous flow synthesis might be employed to improve the throughput and consistency of production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: : Can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions might involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitutions can occur, potentially altering functional groups on the compound.
Common Reagents and Conditions
Oxidation: : Conditions might include mild temperatures and aqueous or organic solvents.
Reduction: : Usually carried out under inert atmospheres like nitrogen or argon.
Substitution: : Varied conditions depending on the nature of the substituents involved.
Major Products Formed
The major products of these reactions would depend on the specific functional groups targeted. For instance, oxidation might produce hydroxylated derivatives, while reduction could lead to more hydrogenated forms of the compound.
Scientific Research Applications
Ethyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential effects on various biological pathways and enzymes.
Medicine: : Investigated for its therapeutic potential, including anti-inflammatory and anti-cancer properties.
Industry: : May be utilized in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
Mechanism
The exact mechanism by which Ethyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate exerts its effects depends on the context. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity.
Molecular Targets and Pathways
Enzymes: : Might inhibit or activate enzymes involved in key metabolic pathways.
Receptors: : Could bind to specific receptors, influencing cellular signaling and physiological responses.
Comparison with Similar Compounds
Ethyl 4-(Fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ()
- Substituents : Fluorophenyl at position 4, methyl at position 6, and ethyl carboxylate at position 3. Lacks the allylthio group.
- Synthesis: Prepared via solvent-free grinding with CuCl₂·2H₂O catalysis, followed by recrystallization.
- Key Differences :
- Reduced aromaticity due to the absence of a fused pyridine ring.
- Simpler substitution pattern, which may limit binding diversity compared to the target compound.
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
- Core Structure : Thiazolo[3,2-a]pyrimidine, featuring a sulfur-containing thiazole ring fused to pyrimidine.
- Substituents : 4-Bromophenyl at position 5, methyl at position 7, and ethyl carboxylate at position 4.
- Crystallography : Exhibits π-halogen interactions (Br···π) influencing crystal packing, a feature absent in the fluorine-substituted target compound .
- Bromine’s larger atomic radius vs. fluorine may affect steric and electronic interactions in biological targets.
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
- Core Structure : Thiazolo[3,2-a]pyrimidine with a benzylidene group at position 2.
- Substituents : 2,4,6-Trimethoxybenzylidene (bulky electron-rich aryl group), phenyl at position 5, and ethyl carboxylate at position 6.
- Crystallography: Crystal system monoclinic (space group P2₁/c), with lattice parameters a = 12.3 Å, b = 10.1 Å, c = 14.7 Å. The benzylidene group induces steric hindrance, contrasting with the allylthio group’s flexibility in the target compound .
- Extended conjugation from the benzylidene group may shift UV/Vis absorption profiles.
Ethyl 4-(2,4-difluorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate ()
- Core Structure : 1,2,3,4-Tetrahydropyrimidine with a thioxo group at position 2.
- Substituents : 2,4-Difluorophenyl at position 4, phenyl at position 1, and ethyl carboxylate at position 5.
- Conformational Analysis : Torsion angles (e.g., −99.17° at C4-C5) suggest significant ring puckering, influenced by the difluorophenyl group. Comparable puckering in the target compound’s tetrahydropyrido core may be analyzed via Cremer-Pople parameters .
- Key Differences :
- Thioxo group introduces sulfur, affecting hydrogen-bonding and metal coordination.
- Difluorophenyl substituent provides distinct electronic effects vs. 3-fluorophenyl in the target compound.
Research Implications
- Substituent Effects : Fluorine vs. bromine or methoxy groups modulate electronic (inductive effects) and steric properties, impacting target binding and metabolic stability .
- Synthetic Strategies : Solvent-free methods () vs. crystallization-driven approaches () highlight trade-offs between scalability and purity.
Biological Activity
Ethyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H20FN3O3S
- Molecular Weight : 413.47 g/mol
- CAS Number : 923853-71-8
- IUPAC Name : this compound
Biological Activity Overview
This compound has been studied for various biological activities including:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The proposed mechanisms include the induction of apoptosis through the activation of caspase pathways and modulation of intracellular calcium levels.
Anticancer Studies
Recent research has highlighted the anticancer properties of compounds related to the pyrido[2,3-d]pyrimidine scaffold. For instance:
- A study demonstrated that derivatives with similar structures showed potent cytotoxicity against breast cancer cell lines such as MDA-MB-231 and MCF-7, with IC50 values significantly lower than those of standard chemotherapeutics like 5-fluorouracil .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Ethyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl | MDA-MB-231 | 4.2 | Apoptosis induction |
| Ethyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl | MCF-7 | 2.4 | ROS generation |
Case Studies
-
Study on HL-60 Cells : In a study involving human promyelocytic leukemia HL-60 cells, the compound induced apoptosis characterized by increased intracellular calcium levels and reactive oxygen species (ROS) generation. The apoptotic fraction increased significantly with higher concentrations of the compound .
- Findings :
- Apoptotic cells increased from 0.2% to 80% at varying concentrations.
- Western blot analysis indicated upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2).
- Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
